N-(4-acetylphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-13(2)20-19(23-24-25(20)18-7-5-6-14(3)12-18)21(27)22-17-10-8-16(9-11-17)15(4)26/h5-13H,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGNAIHKISXTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known by its CAS number 954789-97-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Properties
The compound belongs to the class of 1H-1,2,3-triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-acetylphenyl and 3-methylphenyl moieties with propan-2-yl and triazole functionalities through various coupling reactions. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit selective cytotoxic activity against various cancer cell lines. For instance, a study highlighted that N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed antiproliferative effects comparable to doxorubicin across multiple cell lines . While specific data on this compound is limited, the structural similarities suggest potential anticancer properties.
Antimicrobial Activity
Triazoles are also recognized for their antibacterial properties. A review indicated that compounds containing triazole rings exhibited significant antibacterial activity against strains such as E. coli and S. aureus . Given the structural characteristics of this compound, it may possess similar antimicrobial efficacy.
The mechanisms through which triazole derivatives exert their biological effects often involve:
- Inhibition of Enzyme Activity : Many triazoles act by inhibiting key enzymes involved in cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations at Position 1
Key Observations :
- 4-Methylphenyl derivatives (e.g., CAS 951894-20-5) exhibit higher solubility due to the amino group at position 5 but reduced metabolic stability .
Substituent Variations at Position 5
Key Observations :
Carboxamide Group Modifications
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
